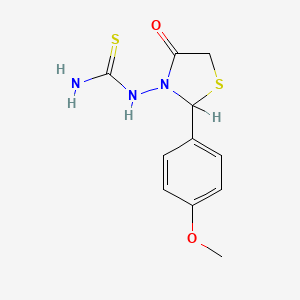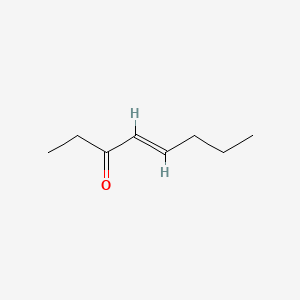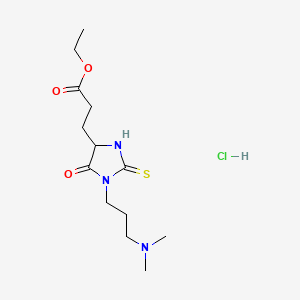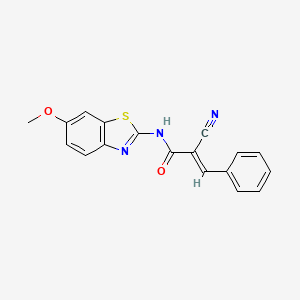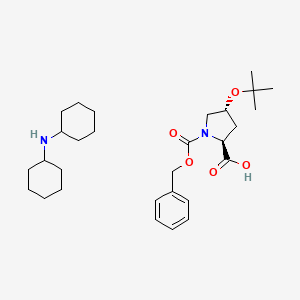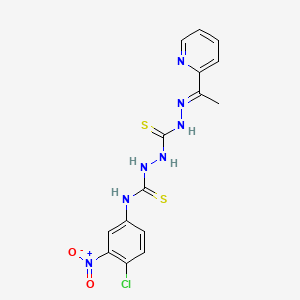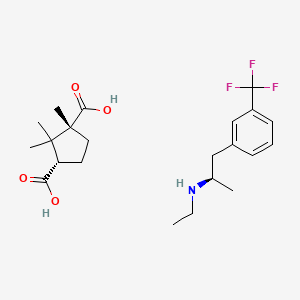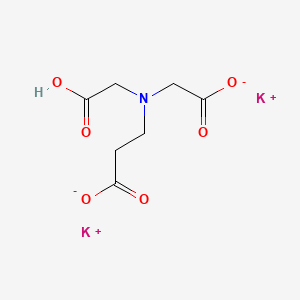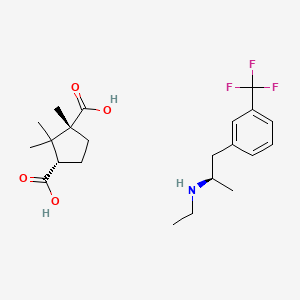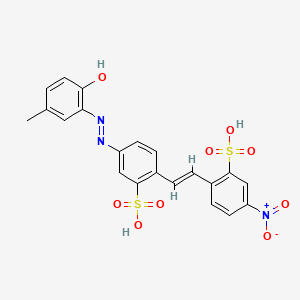
5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or aniline derivative to form the azo compound. The reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of azo dyes like “this compound” involves large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines formed from the reduction of the azo group.
Substitution: Substituted aromatic compounds depending on the reagents used.
科学研究应用
“5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” has several applications in scientific research:
Chemistry: Used as a pH indicator or in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The mechanism of action of “5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The compound’s vibrant color is due to the conjugated system of double bonds, which absorbs visible light.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in the staining of lipids.
Uniqueness
“5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of functional groups allows for a wide range of chemical reactions and applications.
属性
CAS 编号 |
93892-27-4 |
|---|---|
分子式 |
C21H17N3O9S2 |
分子量 |
519.5 g/mol |
IUPAC 名称 |
5-[(2-hydroxy-5-methylphenyl)diazenyl]-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H17N3O9S2/c1-13-2-9-19(25)18(10-13)23-22-16-7-5-14(20(11-16)34(28,29)30)3-4-15-6-8-17(24(26)27)12-21(15)35(31,32)33/h2-12,25H,1H3,(H,28,29,30)(H,31,32,33)/b4-3+,23-22? |
InChI 键 |
CYPTVFMYUBJWES-HPOMVFMNSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
规范 SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


